MSA-2

Immuno-Oncology Pharmacokinetics Drug Delivery

MSA-2 (129425-81-6) is a first-in-class, orally bioavailable non-nucleotide STING agonist. Unlike intratumorally restricted CDNs (ADU-S100, MK-1454), MSA-2 achieves systemic exposure via oral dosing and exhibits enhanced potency in the acidic tumor microenvironment—a property absent in DMXAA or diABZI. It demonstrates 80–100% complete tumor regression in MC38 models and uniquely synergizes with anti-PD-1, a combinatorial benefit not seen with SR-717. For reliable preclinical immuno-oncology research, specify ≥98% HPLC purity and request lot-specific bioactivity validation (EC50 8.3 µM for WT human STING).

Molecular Formula C14H14O5S
Molecular Weight 294.32 g/mol
CAS No. 129425-81-6
Cat. No. B3025850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMSA-2
CAS129425-81-6
Molecular FormulaC14H14O5S
Molecular Weight294.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=C(S2)C(=O)CCC(=O)O)OC
InChIInChI=1S/C14H14O5S/c1-18-10-5-8-6-13(9(15)3-4-14(16)17)20-12(8)7-11(10)19-2/h5-7H,3-4H2,1-2H3,(H,16,17)
InChIKeyAPCLRHPWFCQIMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MSA-2 (CAS 129425-81-6): A First-in-Class Orally Bioavailable Non-Nucleotide STING Agonist for Immuno-Oncology Research


MSA-2 (CAS 129425-81-6) is a small-molecule, non-nucleotide agonist of the stimulator of interferon genes (STING) protein, belonging to the benzothiophene oxobutanoic acid class [1]. Identified through a high-throughput phenotypic screen of approximately 2.4 million compounds, MSA-2 binds to STING as a non-covalent dimer with nanomolar affinity and exhibits distinct pharmacological properties that differentiate it from earlier-generation cyclic dinucleotide (CDN)-based STING agonists [1][2]. Its unique binding mechanism and favorable physicochemical profile enable oral bioavailability, a characteristic not shared by most STING agonists in clinical development, which rely primarily on intratumoral injection [3].

Why MSA-2 Cannot Be Interchanged with Generic STING Agonists: Key Differentiators in Administration, Target Engagement, and Preclinical Efficacy


Interchanging MSA-2 with other STING agonists without considering their divergent properties can lead to significantly different experimental outcomes and translational failures. Unlike cyclic dinucleotide (CDN)-based STING agonists such as ADU-S100, MK-1454, and E7766, which are primarily restricted to intratumoral administration due to poor membrane permeability and metabolic instability, MSA-2 is orally bioavailable [1][2]. Furthermore, its activity is enhanced in the acidic tumor microenvironment, a property not observed with CDN-based agonists or even other small-molecule STING agonists such as DMXAA or diABZI [3]. Preclinical studies have also shown that MSA-2 synergizes strongly with anti-PD-1 therapy, whereas other non-nucleotide agonists like SR-717 do not demonstrate this combinatorial benefit in the same models [4]. These differences underscore the fact that MSA-2 occupies a unique pharmacological niche and cannot be readily substituted by generic STING agonists without altering key experimental parameters.

Quantitative Comparative Evidence for MSA-2 vs. Clinical and Preclinical STING Agonists


MSA-2 is the First Orally Bioavailable STING Agonist, Enabling Systemic Administration

MSA-2 is the first STING agonist discovered that is suitable for oral administration, in contrast to CDN-derived STING agonists like ADU-S100 and MK-1454, which require intratumoral injection due to poor membrane permeability and rapid systemic clearance [1][2]. MSA-2 exhibits an oral bioavailability that supports effective systemic exposure; in syngeneic mouse tumor models, oral (PO) and subcutaneous (SC) dosing regimens achieved comparable drug exposure in both tumor and plasma [3]. Furthermore, MSA-2 demonstrated dose-dependent antitumor activity across all three administration routes tested—intratumoral (IT), subcutaneous (SC), and oral (PO)—with regimens identified that induced complete tumor regressions in 80% to 100% of treated animals [3].

Immuno-Oncology Pharmacokinetics Drug Delivery

Tumor-Selective Activation: MSA-2 Shows Enhanced Potency in the Acidic Tumor Microenvironment

MSA-2, a weak acid, exhibits substantially higher cellular potency in the acidic tumor microenvironment compared to normal physiological pH, a property not shared by CDN-based STING agonists or other small-molecule STING agonists like diABZI [1][2]. This is due to increased cellular entry and retention of the uncharged species at lower pH, combined with its inherent mode of interaction with STING [2]. In contrast, CDN agonists such as ADU-S100 do not exhibit this pH-dependent selectivity, which contributes to their on-target, off-tumor toxicity when administered systemically [3].

Tumor Microenvironment Selectivity Cancer Immunotherapy

MSA-2 Synergizes with Anti-PD-1 Therapy, in Contrast to the Non-Nucleotide Agonist SR-717

In syngeneic mouse tumor models, MSA-2 demonstrates clear therapeutic synergy when combined with anti-PD-1 therapy, leading to enhanced tumor regression compared to monotherapy [1][2]. This contrasts with the non-nucleotide STING agonist SR-717, for which treatment with anti-PD-1 or anti-PD-L1 did not improve antitumor efficacy in a melanoma mouse model [3]. These differential outcomes are likely due to the distinct molecular properties, dosing regimens, and the specific immune context they elicit, underscoring the importance of selecting the appropriate STING agonist for combination strategies [3].

Combination Immunotherapy Checkpoint Inhibitors Tumor Models

Superior Reductive Stability of MSA-2 Conjugates vs. SR-717 in Platinum Prodrugs

In the development of albumin-targeted oxaliplatin(IV) prodrugs bearing STING agonists as immune-stimulatory payloads, MSA-2 conjugates displayed significantly higher reductive stability compared to SR-717 conjugates [1][2]. The Pt-SR-717 compound underwent rapid reduction, whereas the Pt-MSA-2 complexes were more stable, which was reflected in their lower in vitro cytotoxicity [1][2]. This differential stability suggests that MSA-2 may be a more suitable cargo for prodrug strategies requiring controlled, sustained release of the STING agonist.

Prodrug Design Chemical Stability Drug Conjugation

Comparative Efficacy in Soft Tissue Sarcoma: E7766 Outperforms MSA-2 in an Immunologically Cold Model

In a direct comparison of three STING agonists (ML RR-S2 CDA, MSA-2, and E7766) in an orthotopic KrasG12D/+ Trp53-/- murine model of soft tissue sarcoma (STS), only E7766 resulted in durable tumor clearance and significant CD8+ T-cell infiltration [1][2]. While all three agonists significantly increased survival time, MSA-2 monotherapy did not lead to tumor eradication in this specific model [1][2]. This result provides a critical comparative benchmark, demonstrating that MSA-2's efficacy is model-dependent and may be less potent than macrocyclic-bridged agonists like E7766 in certain immunologically 'cold' tumor contexts [1].

Soft Tissue Sarcoma Tumor Microenvironment Preclinical Efficacy

MSA-2 Demonstrates Higher Membrane Permeability than Cyclic Dinucleotide (CDN) Agonists

MSA-2 exhibits higher membrane permeability compared to cyclic dinucleotide (CDN)-based STING agonists such as cGAMP and its synthetic analogs [1][2]. This difference in permeability is a primary driver of MSA-2's oral bioavailability and its ability to engage intracellular STING following systemic administration [2]. CDN agonists, due to their strong hydrophilicity and negative charges, face significant obstacles in crossing cellular membranes and are rapidly cleared, limiting their clinical application primarily to intratumoral injection [3].

Cell Permeability Drug Uptake Pharmacology

Optimal Research and Preclinical Applications for MSA-2 (CAS 129425-81-6)


Systemic STING Activation in Syngeneic Colorectal Cancer Models

MSA-2 is ideally suited for preclinical studies requiring systemic STING activation, particularly in syngeneic colorectal cancer models (e.g., MC38) where oral administration is desired. Its validated efficacy in these models, including induction of complete tumor regressions in 80-100% of animals via oral dosing, makes it a reliable tool for investigating systemic anti-tumor immunity [1]. Researchers should consider MSA-2 for experiments where intratumoral injection is not feasible or where the goal is to model treatment of disseminated disease. Procurement teams should prioritize vendors offering MSA-2 with validated bioactivity data (EC50 of 8.3 µM for WT human STING) to ensure lot-to-lot consistency [2].

Combination Immunotherapy Studies with Anti-PD-1 Checkpoint Blockade

Given its demonstrated synergy with anti-PD-1 therapy in multiple syngeneic models, MSA-2 is a strategic choice for researchers developing combination immunotherapy regimens [1]. Unlike SR-717, which failed to show combinatorial benefit, MSA-2 consistently enhances the efficacy of PD-1 blockade, leading to durable antitumor immunity [2]. This makes MSA-2 a valuable tool for probing the mechanisms of innate-adaptive immune crosstalk and for preclinical evaluation of novel immuno-oncology combinations. When procuring MSA-2 for these studies, it is critical to select a supplier that provides detailed in vivo dosing information and certificates of analysis.

Prodrug and Drug Delivery System Development Requiring Payload Stability

MSA-2's superior reductive stability when conjugated to platinum(IV) prodrugs, compared to SR-717, positions it as a preferred STING agonist payload for drug delivery and prodrug design [1]. Chemists and pharmaceutical scientists developing nanoparticle formulations, antibody-drug conjugates, or other targeted delivery systems that incorporate STING agonists should consider MSA-2 for its favorable stability profile, which can enable controlled release and reduce off-target cytotoxicity [1]. Industrial procurement for these applications should emphasize MSA-2's purity (>98% by HPLC) and its compatibility with common organic solvents like DMSO for formulation development [2].

Investigating pH-Dependent Tumor Targeting and Tumor Microenvironment Biology

MSA-2's unique property of enhanced cellular entry and potency in acidic conditions (pH ~6.5-6.8) makes it an invaluable tool for studying pH-dependent drug targeting and tumor microenvironment (TME) biology [1]. Researchers investigating how the acidic TME can be exploited to improve drug selectivity will find MSA-2 to be a compelling model compound. This property is not observed with CDN-based agonists and provides a clear experimental advantage for studies focused on tumor-selective immune activation [2]. For such applications, researchers should verify the compound's chemical identity (CAS 129425-81-6) and molecular weight (294.32) from the supplier to ensure accurate dosing calculations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for MSA-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.